molecular formula C4H5Br2NO B14576315 1,2-Dibromo-3-isocyanatopropane CAS No. 61484-97-7

1,2-Dibromo-3-isocyanatopropane

Cat. No.: B14576315
CAS No.: 61484-97-7
M. Wt: 242.90 g/mol
InChI Key: NBEJKUFPCUUBHV-UHFFFAOYSA-N
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Description

1,2-Dibromo-3-isocyanatopropane: is an organic compound with the molecular formula C₄H₅Br₂NO It is a derivative of propane, where two bromine atoms and one isocyanate group are attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-3-isocyanatopropane can be synthesized through the bromination of allyl isocyanate. The reaction typically involves the addition of bromine to the double bond of allyl isocyanate in the presence of a solvent like carbon tetrachloride. The reaction is carried out at low temperatures to control the addition and prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-3-isocyanatopropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of diols.

    Addition Reactions: The isocyanate group can react with amines to form ureas or with alcohols to form carbamates.

    Reduction Reactions: The compound can be reduced to form 1,2-diaminopropane derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 1,2-Dibromo-3-isocyanatopropane is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of polymers and other complex molecules .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 1,2-dibromo-3-isocyanatopropane involves its reactivity with nucleophiles. The bromine atoms and the isocyanate group are highly electrophilic, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate .

Molecular Targets and Pathways: The compound interacts with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This property is utilized in the design of drugs that can modify specific proteins or enzymes .

Comparison with Similar Compounds

Uniqueness: 1,2-Dibromo-3-isocyanatopropane is unique due to the presence of both bromine atoms and an isocyanate group. This combination imparts distinct reactivity and makes the compound valuable in various synthetic applications .

Properties

CAS No.

61484-97-7

Molecular Formula

C4H5Br2NO

Molecular Weight

242.90 g/mol

IUPAC Name

1,2-dibromo-3-isocyanatopropane

InChI

InChI=1S/C4H5Br2NO/c5-1-4(6)2-7-3-8/h4H,1-2H2

InChI Key

NBEJKUFPCUUBHV-UHFFFAOYSA-N

Canonical SMILES

C(C(CBr)Br)N=C=O

Origin of Product

United States

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